molecular formula C15H13N B13623145 p-Phenylhydrocinnamonitrile

p-Phenylhydrocinnamonitrile

Cat. No.: B13623145
M. Wt: 207.27 g/mol
InChI Key: VOXYKKGIRUFILR-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-yl)propanenitrile is an organic compound that belongs to the class of nitriles It consists of a biphenyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-yl)propanenitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of 3-([1,1’-biphenyl]-4-yl)propanenitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-biphenyl]-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-([1,1’-biphenyl]-4-yl)propanoic acid.

    Reduction: 3-([1,1’-biphenyl]-4-yl)propanamine.

    Substitution: Various substituted biphenyl derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-([1,1’-biphenyl]-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of biochemical pathways and interactions involving nitrile-containing compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-yl)propanenitrile depends on its specific application:

    Chemical Reactions: In hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water molecules.

    Biological Systems: The compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile: A simpler nitrile with a single carbon chain.

    Biphenyl: Lacks the nitrile group but shares the biphenyl structure.

    4-Cyanobiphenyl: Similar structure but with the nitrile group directly attached to the biphenyl ring.

Uniqueness

3-([1,1’-biphenyl]-4-yl)propanenitrile is unique due to the presence of both the biphenyl and propanenitrile moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler nitriles and biphenyl derivatives .

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-(4-phenylphenyl)propanenitrile

InChI

InChI=1S/C15H13N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5H2

InChI Key

VOXYKKGIRUFILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC#N

Origin of Product

United States

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